REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][O:8][C:9]([C:14]2[S:15][CH:16]=[CH:17][N:18]=2)([CH2:12][OH:13])[CH2:10]O)=[CH:5][CH:4]=1.C([Li])CCC.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>O1CCCC1>[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][O:8][C:9]2([C:14]3[S:15][CH:16]=[CH:17][N:18]=3)[CH2:12][O:13][CH2:10]2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
4.02 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(COC(CO)(CO)C=2SC=CN2)C=C1
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Name
|
|
Quantity
|
5.4 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
120 mL
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Type
|
solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.59 g
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Type
|
reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
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The reaction was stirred for an additional 0.5 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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CUSTOM
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Details
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quenched by the addition of water and ethyl acetate
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with additional ethyl acetate (2×)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were dried with anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel
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Type
|
WASH
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Details
|
eluting with a gradient of 0 to 30% ethyl acetate in hexane
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Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COC2(COC2)C=2SC=CN2)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |